N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is an organic compound that features a bromophenyl group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Amide Formation: The final step involves coupling the bromophenyl group with the indole derivative through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially affecting signaling pathways. The bromophenyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- N-(4-fluorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- counterparts.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-16(14-5-3-4-6-15(14)21(11)2)17(22)18(23)20-13-9-7-12(19)8-10-13/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNEIPWXXFYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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